3'-Hydroxybiphenyl-4-carboxylic acid

Descripción general

Descripción

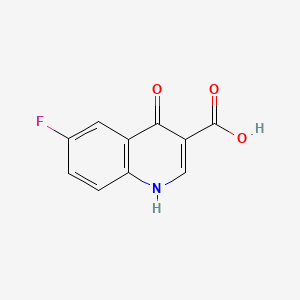

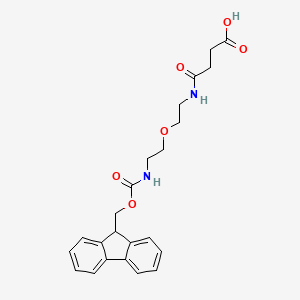

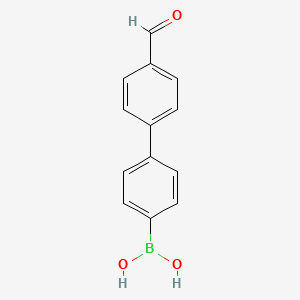

3’-Hydroxybiphenyl-4-carboxylic acid is a chemical compound with the molecular formula C13H10O3 . It has a molecular weight of 214.22 g/mol . The IUPAC name for this compound is 4-(3-hydroxyphenyl)benzoic acid . It is also known by various synonyms such as 220950-35-6, 3’-hydroxybiphenyl-4-carboxylic acid, 4-(3-hydroxyphenyl)benzoic Acid, 3’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid, and 3’-Hydroxy-biphenyl-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for 3’-Hydroxybiphenyl-4-carboxylic acid isInChI=1S/C13H10O3/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8,14H,(H,15,16) . The Canonical SMILES is C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)O . Intermolecular hydrogen bonding between neighboring carboxylate groups leads to the formation of hydrogen-bonded dimers . Physical And Chemical Properties Analysis

3’-Hydroxybiphenyl-4-carboxylic acid has a molecular weight of 214.22 g/mol . It has a XLogP3 value of 2.8, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 214.062994177 g/mol . The topological polar surface area is 57.5 Ų .Aplicaciones Científicas De Investigación

Synthesis and Material Properties

- Synthesis of Whisker-Like Crystals : 3'-Hydroxybiphenyl-4-carboxylic acid derivatives have been used in the synthesis of whisker-like crystals. Polycondensation techniques under different conditions yield various forms including fibrous oligomers and whiskers with distinct crystal lattice structures. These materials exhibit unique phase transitions and melting points, making them of interest in materials science (Schwarz & Kricheldorf, 1995).

Chemical Synthesis Techniques

Base-Mediated Oxygenative Benzannulation : this compound is involved in the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates via base-mediated oxygenative [3 + 3] benzannulation reactions. This process efficiently produces substituted biaryl phenols, demonstrating the compound's utility in organic synthesis (Joshi, Nanubolu, & Menon, 2016).

One-Step Synthesis from 4-Hydroxybiphenyl : A one-step preparation of 4'-hydroxybiphenyl-4-carboxylic acid from 4-hydroxybiphenyl has been achieved through the Reimer-Tiemann reaction. This demonstrates the compound's efficiency and versatility in synthetic organic chemistry (Xiaohui, 2009).

Application in Liquid Crystal Synthesis

- Synthesis of Liquid Crystals : this compound derivatives have been used in the synthesis of liquid crystals. Changes in alkoxyl groups lead to the formation of different mesophases with specific symmetries, indicating the compound's role in designing new liquid crystalline materials (Kutsumizu et al., 1999).

Biochemical Research and Applications

- Chemosensor for Al(3+) Detection : Derivatives of this compound have been developed as fluorescence turn-on chemosensors for the detection of Al(3+). These sensors show high selectivity and sensitivity, making them useful in biological and environmental analyses (Gui et al., 2015).

Industrial and Environmental Applications

- Metal-Organic Frameworks for Electrocatalysis : Tetra-carboxylic acid-based metal-organic frameworks (MOFs) involving this compound derivatives demonstrate high-performance bifunctional electrocatalysis for both hydrogen evolution and oxygen evolution reactions. This highlights the compound's potential in energy-related applications (Qiu et al., 2020).

Mecanismo De Acción

Target of Action

As a carboxylic acid derivative, it may interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

3’-Hydroxybiphenyl-4-carboxylic acid, being a carboxylic acid, can undergo reactions typical for this class of compounds. The compound can participate in nucleophilic acyl substitution reactions . The net effect of such reactions is the substitution of an –OH group by –OR′ . All steps are reversible, and the reaction typically has an equilibrium constant close to 1 .

Biochemical Pathways

Carboxylic acids and their derivatives play crucial roles in various biochemical pathways, including the metabolism of food molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3’-Hydroxybiphenyl-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

4-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJXLCAJAZHPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374732 | |

| Record name | 3'-hydroxybiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220950-35-6 | |

| Record name | 3'-hydroxybiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220950-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-fluorophenyl)-2-furyl]propanoic Acid](/img/structure/B3021416.png)

![3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3021417.png)

![6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B3021422.png)